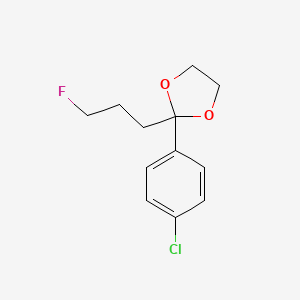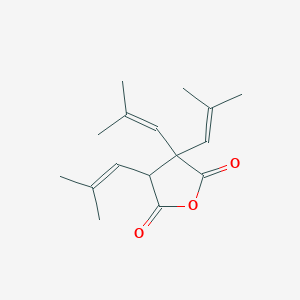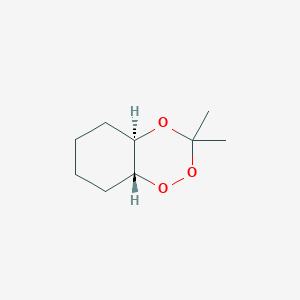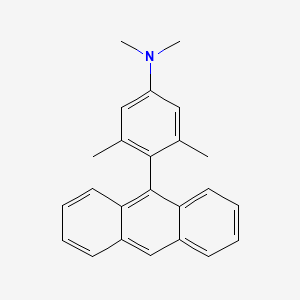
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate: is an organic compound that belongs to the class of brominated fatty acid esters. This compound is characterized by the presence of bromine atoms at the 9th and 10th positions of both the octadecyl and octadecanoate chains. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate typically involves the bromination of octadecyl and octadecanoate precursors. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9th and 10th positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The bromination reaction is monitored using advanced analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hydrocarbons.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
科学的研究の応用
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with lipid membranes, altering their properties and affecting cellular processes.
類似化合物との比較
Similar Compounds
Methyl 9,10-dibromooctadecanoate: Similar in structure but differs in the ester group.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions but has an anthracene core instead of a fatty acid chain.
Uniqueness
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate is unique due to its dual bromination on both the octadecyl and octadecanoate chains, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific bromination patterns and functionalities.
特性
CAS番号 |
64936-62-5 |
|---|---|
分子式 |
C36H68Br4O2 |
分子量 |
852.5 g/mol |
IUPAC名 |
9,10-dibromooctadecyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C36H68Br4O2/c1-3-5-7-9-14-20-26-32(37)34(39)28-22-16-11-12-19-25-31-42-36(41)30-24-18-13-17-23-29-35(40)33(38)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
InChIキー |
UPHQMKLIHWBHSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCCOC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






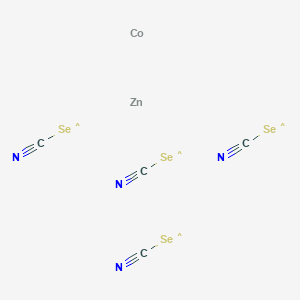
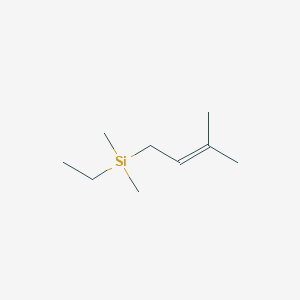
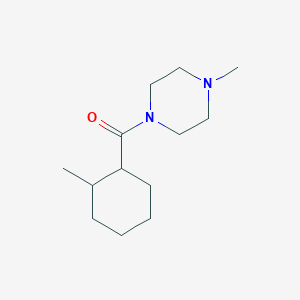
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
